molecular formula C18H18BrN5O3 B2412602 9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887883-51-4

9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2412602
CAS No.: 887883-51-4
M. Wt: 432.278
InChI Key: YZDDXWDZMJHKDD-UHFFFAOYSA-N
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Description

9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum that is integral to dopamine and glutamate signaling pathways. Its high potency and selectivity for PDE10A make it a valuable pharmacological tool for probing the role of this enzyme in basal ganglia circuitry and its implications for neuropsychiatric disorders . Research with this compound is primarily focused on investigating the pathophysiology and potential treatment strategies for conditions such as schizophrenia, Huntington's disease, and addiction, where PDE10A dysfunction has been implicated. By elevating intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in striatal neurons, it modulates the activity of downstream kinases and signal transduction cascades, thereby influencing neuronal excitability and gene expression . This mechanism allows researchers to study the effects of enhanced striatal output on behavioral models, including locomotor activity and compulsive behaviors, providing critical insights for central nervous system drug discovery.

Properties

IUPAC Name

9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-11(25)10-24-16(26)14-15(21(2)18(24)27)20-17-22(8-3-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDDXWDZMJHKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. Its unique structure suggests possible interactions with biological targets involved in critical metabolic pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for future research.

  • Molecular Formula : C18H20BrN5O3
  • Molecular Weight : 434.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its structural features that allow it to interact with various enzymes and receptors involved in purine metabolism. The purine core is known to participate in nucleotide synthesis and degradation pathways. Studies suggest that compounds with similar structures can influence the activity of enzymes such as xanthine oxidase (XO) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which are crucial in purine metabolism .

Enzymatic Inhibition

Research indicates that purine derivatives can modulate the activity of enzymes involved in purine metabolism. For instance:

  • Xanthine Oxidase (XO) : This enzyme plays a significant role in the oxidative degradation of purines. Inhibition of XO can lead to decreased uric acid production, which is beneficial in conditions like gout .
  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : This enzyme is involved in the salvage pathway of purines. Compounds that enhance HGPRT activity may help in conditions characterized by purine depletion .

Anticancer Activity

Some studies have explored the potential anticancer properties of purine derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point:

  • A study demonstrated that derivatives similar to this compound exhibited pro-apoptotic effects by influencing mitochondrial pathways . This suggests that further investigation into the apoptotic mechanisms could reveal therapeutic applications.

Anti-inflammatory Effects

Compounds within the purine class have also been studied for their anti-inflammatory properties:

  • Research indicates that certain purines can downregulate inflammatory cytokines and modulate immune responses . This could position the compound as a candidate for treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
8-Bromo-1-methyl-3-(2-oxopropyl)purineInhibits XOReduces uric acid levels
9-(4-Bromophenyl)adenineInduces apoptosisActivates mitochondrial pathways
7-MethylxanthineAnti-inflammatoryModulates cytokine production

Scientific Research Applications

Research indicates that purine analogs are essential in various physiological processes. They play significant roles in cellular metabolism and signaling pathways. The compound has been studied for its potential cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In a recent study, derivatives of purine compounds were synthesized and evaluated for their cytotoxic activity against different cancer cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma. The results showed that certain derivatives exhibited high cytotoxic activity, suggesting that modifications to the purine scaffold can enhance therapeutic efficacy .

Medicinal Chemistry Applications

The versatility of the purine structure makes it a valuable target in drug design. The development of novel purine analogs remains an active area of research due to their potential as therapeutic agents.

Antiviral Activity

Some studies have highlighted the antiviral properties of purine derivatives. For example, conjugates of purines with specific linkers have shown promising results against herpes simplex virus type 1 (HSV-1), including strains resistant to traditional antiviral treatments like acyclovir .

Case Studies

Several case studies illustrate the applications of 9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione:

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The findings revealed that it exhibited significant inhibition of tumor growth in vitro, indicating its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights

Another study focused on the mechanisms underlying the compound's biological activity. It was found that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation, which may contribute to its cytotoxic effects .

Chemical Reactions Analysis

Oxidation Reactions

The 2-oxopropyl group undergoes selective oxidation under controlled conditions. In acidic environments with potassium permanganate (KMnO₄), the ketone moiety is oxidized to a carboxylic acid, forming 3-(carboxypropyl)-modified derivatives. This reaction is critical for generating water-soluble analogs for pharmacological studies .

Starting MaterialReagents/ConditionsProductYieldSource
Target compoundKMnO₄, H₂SO₄, 60°C, 6h3-(carboxypropyl)-modified derivative~65%

Reduction Reactions

The ketone group in the 2-oxopropyl side chain is susceptible to reduction. Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to a secondary alcohol, producing 3-(2-hydroxypropyl) derivatives. This modification enhances hydrogen-bonding capacity for target binding studies .

Starting MaterialReagents/ConditionsProductYieldSource
Target compoundNaBH₄, MeOH, 0°C, 2h3-(2-hydroxypropyl)-modified derivative~78%

Nucleophilic Substitution at Bromophenyl Group

The 4-bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids replace the bromine atom with diverse aryl groups, enabling structure-activity relationship (SAR) studies .

Example Reaction:

Target compound+ArB(OH)2Pd(PPh3)4,Na2CO3,DME9-(Ar-phenyl)-derivative\text{Target compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{9-(Ar-phenyl)-derivative}

Arylboronic Acid (ArB(OH)₂)ProductYieldSource
4-Methoxyphenylboronic acid9-(4-methoxyphenyl)-modified derivative28%
Phenylboronic acid9-phenyl-modified derivative35%

Functionalization of the Purine Core

The purine N-7 and N-9 positions undergo electrophilic substitutions. Chlorination with POCl₃ introduces chlorine atoms at C-2 or C-6, enhancing halogen bonding potential .

Starting MaterialReagents/ConditionsProductYieldSource
Target compoundPOCl₃, DMF, 80°C, 4h6-chloro-purine derivative~52%

Cyanation Reactions

Under triflic anhydride (Tf₂O) activation, regioselective C–H cyanation occurs at the purine C-8 position. This reaction, mediated by TMSCN and DBU, introduces nitrile groups for further functionalization .

Mechanism:

PurineTf2O, TMSCN, DBU8-cyano-purine derivative\text{Purine} \xrightarrow{\text{Tf}_2\text{O, TMSCN, DBU}} \text{8-cyano-purine derivative}

Starting MaterialConditionsProductYieldSource
Target compoundTf₂O, TMSCN, DBU, toluene, 24h8-cyano-modified derivative73%

Ring-Opening Reactions

The tetrahydropyrimido ring undergoes acid-catalyzed hydrolysis in HCl/EtOH, cleaving the C–N bond to yield linear purine-urea derivatives. This reaction is reversible under basic conditions .

Starting MaterialReagents/ConditionsProductYieldSource
Target compound6M HCl, EtOH, reflux, 8hPurine-urea derivative~60%

Preparation Methods

Core Heterocyclic Assembly

The tetrahydropyrimido[2,1-f]purine-dione scaffold is constructed via a tandem cyclization-annulation sequence. Retrosynthetically, the purine-dione core (positions 2, 4, 6, 8) is derived from a preformed 8-bromopurine intermediate, enabling subsequent functionalization at the 9-position with the 4-bromophenyl group. The 2-oxopropyl moiety at position 3 is introduced via Michael addition or alkylation, while the 1-methyl group arises from N-alkylation or reductive amination.

Functionalization at Position 9

The 4-bromophenyl group is installed through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Computational studies suggest that electron-deficient aryl bromides undergo efficient cross-coupling under palladium catalysis, though steric hindrance from the bicyclic system may necessitate optimized ligand systems.

Synthetic Methodologies

Preparation of 8-Bromo-3,7-Dihydro-3-Methyl-7-(2-Oxopropyl)-1H-Purine-2,6-Dione

The synthesis begins with the bromination of 3,7-dihydro-3-methyl-1H-purine-2,6-dione at the 8-position using bromine in acetic acid at 50°C for 6 hours. Subsequent alkylation with chloroacetone in the presence of potassium carbonate introduces the 2-oxopropyl group, yielding the intermediate in 68% yield after silica gel chromatography (eluent: ethyl acetate/methanol 9:1).

Key Data:

  • Molecular Formula : C₉H₁₀BrN₅O₃
  • LC/MS (ESI+) : m/z 316 [M+H]+
  • 1H NMR (DMSO-d6) : δ 3.21 (s, 3H, N-CH₃), 4.12 (d, 2H, CH₂-CO), 8.44 (s, 1H, H-8).

Introduction of the 4-Bromophenyl Group

The 8-bromo intermediate undergoes Suzuki coupling with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis. Conditions: 1.5 equiv boronic acid, 2 mol% catalyst, 2M Na₂CO₃, dioxane/water (4:1), 90°C, 12 hours. Post-reaction purification via flash chromatography (hexane/ethyl acetate 3:1) affords the 9-(4-bromophenyl) derivative in 55% yield.

Optimization Note:
Sealed-tube reactions at elevated temperatures (130–140°C) improve conversion rates for sterically hindered substrates, though prolonged heating risks decomposition.

Final Functionalization and Cyclization

N-Methylation at Position 1

The 1-position is methylated using methyl iodide and potassium tert-butoxide in THF at 0°C to room temperature. Quenching with ammonium chloride and extraction with dichloromethane yields the N-methylated product in 82% purity, requiring further recrystallization from ethanol.

Cyclocondensation to Form the Tetrahydropyrimido Moiety

The tetrahydropyrimidine ring is formed via reaction with 1,3-diaminopropane in refluxing ethanol (78°C, 8 hours). Silica gel chromatography (ethyl acetate/methanol 95:5) isolates the cyclized product, with LC/MS confirming a molecular ion at m/z 489 [M+H]+.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Sealed-Tube Reactions : Elevated temperatures (130–140°C) enhance reaction rates for bicyclic systems but necessitate careful pressure management.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethereal solvents minimize side reactions during alkylation.

Catalytic Systems

Triethylamine is preferred as a base for deprotonation and HCl scavenging, particularly in sealed-tube conditions. Palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve cross-coupling efficiency for aryl bromides.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (600 MHz, CDCl3) : δ 1.34 (s, 3H, N-CH3), 3.72 (d, 1H, J = 12 Hz), 4.77 (d, 1H, J = 12 Hz), 7.64–8.88 (m, 4H, Ar-H).
  • LC/MS : ESI+ m/z 489.1 (calc. 489.0), retention time 0.51 min.

Purity and Yield Optimization

Step Yield (%) Purity (%) Key Condition
Bromination 68 95 Br₂, AcOH, 50°C
Suzuki Coupling 55 90 Pd(PPh₃)₄, 90°C
N-Methylation 82 88 CH₃I, KOtBu
Cyclization 75 92 1,3-Diaminopropane, EtOH

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key parameters influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

Friedel-Crafts alkylation to introduce the bromophenyl group (optimized at 60–80°C in anhydrous dichloromethane) .

Cyclization using catalysts like Pd(PPh₃)₄ for pyrimidopurine core formation (reflux in THF, 12–24 hours) .

Methylation at the 1-position using methyl iodide in DMF with K₂CO₃ .

  • Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1.2:1 nucleophile:electrophile) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 488.1) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. How is preliminary biological activity screening typically conducted for this compound?

  • In vitro assays :

  • Kinase inhibition : ATP-competitive assays (e.g., against CDK2 or Aurora kinases) with IC₅₀ determination via luminescence .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Dose-response curves : Triplicate experiments with positive controls (e.g., staurosporine) to validate reproducibility .

Q. What strategies are used to assess solubility and stability in pre-clinical studies?

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified by UV-Vis .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Comparative SAR analysis :

  • Replace the 4-bromophenyl group with 4-fluorophenyl or 4-methoxyphenyl to assess electronic effects on target binding .
  • Use molecular docking (AutoDock Vina) to model interactions with kinase active sites .
    • Validation : Parallel bioassays under standardized conditions (e.g., identical cell lines, assay protocols) .

Q. What methodologies optimize bioactivity through substituent modification?

  • Stepwise functionalization :

Suzuki-Miyaura coupling to diversify the 4-bromophenyl group .

Propargyl oxopropyl modifications to enhance metabolic stability .

  • In silico guidance : QSAR models (e.g., CoMFA) predict logP and polar surface area for bioavailability optimization .

Q. How is metabolic stability evaluated in lead optimization?

  • In vitro models :

  • Liver microsomes (human/rat): Incubate compound (1 µM) with NADPH, monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Fluorescent probe assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal growth : Slow vapor diffusion (ether into DCM solution) to obtain diffraction-quality crystals .
  • Data interpretation : Resolve disorder in the oxopropyl group using SHELXL refinement .

Q. How can computational modeling guide mechanistic studies?

  • Molecular Dynamics (MD) : Simulate binding to ATP pockets (e.g., 100 ns trajectories in GROMACS) to study conformational stability .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate charge distribution with reactivity .

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